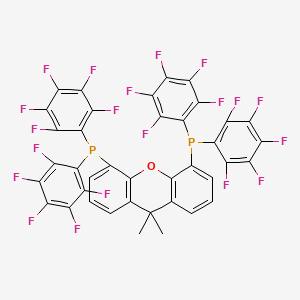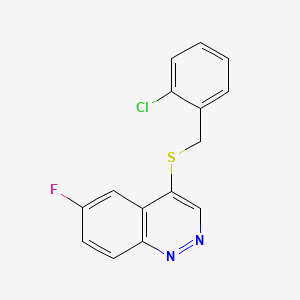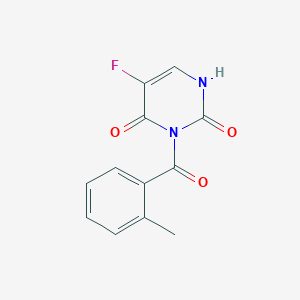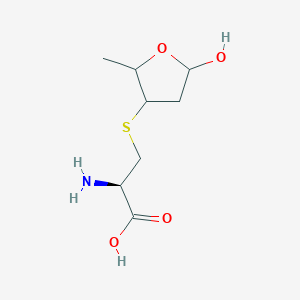
7-Chloro-2-(2-chlorostyryl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(2-chlorostyryl)quinolin-4-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine typically involves the reaction of 7-chloroquinoline with 2-chlorostyrene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline is treated with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using ultrasound irradiation, have been explored to improve the efficiency and reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO) are frequently used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise as an antimicrobial and antimalarial agent.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to competitively bind to glial cell line-derived neurotrophic factor (GDNF) family receptor-α1 (GFRα1) and act as an agonist, inducing autophosphorylation of the RET protein . This interaction can lead to various cellular responses, including neurite outgrowth and modulation of signaling pathways involved in cell survival and proliferation .
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
2-Chlorostyrene: A precursor used in the synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine.
Uniqueness: this compound stands out due to its dual chlorination and styryl substitution, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12Cl2N2 |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C17H12Cl2N2/c18-12-6-8-14-16(20)10-13(21-17(14)9-12)7-5-11-3-1-2-4-15(11)19/h1-10H,(H2,20,21)/b7-5+ |
Clave InChI |
RMFHPRCFMMQBLM-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)


![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
